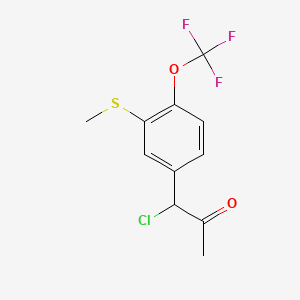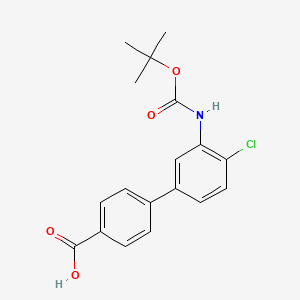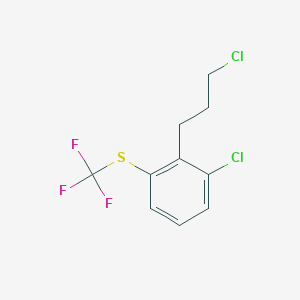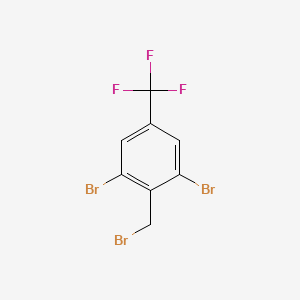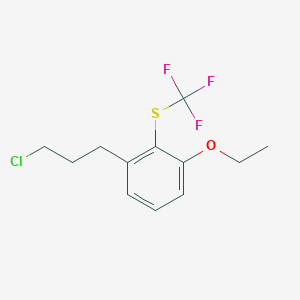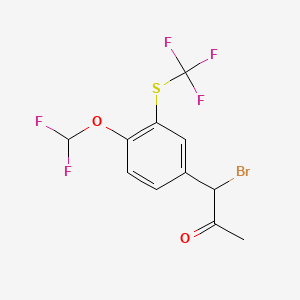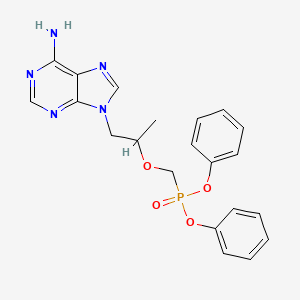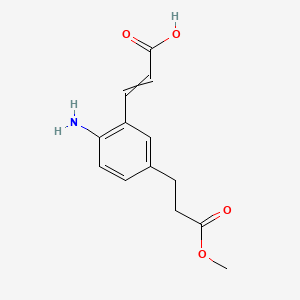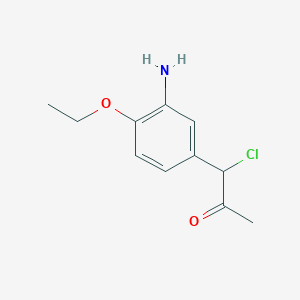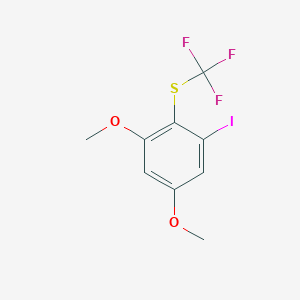
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S This compound is characterized by the presence of methoxy groups at positions 1 and 5, an iodine atom at position 3, and a trifluoromethylthio group at position 2 on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethylthiolating agents (e.g., CF3SCl) under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent (e.g., DMF) and base (e.g., K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can interact with cellular receptors, modulating their activity and signaling pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in chemical reactions that modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,5-Dimethoxy-3-iodobenzene: Similar structure but without the trifluoromethylthio group, affecting its chemical properties and reactivity.
1,5-Dimethoxy-2-(trifluoromethylthio)benzene: Lacks the iodine atom, which limits its use in coupling reactions.
Uniqueness
1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is unique due to the presence of both the iodine atom and the trifluoromethylthio group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F3IO2S |
|---|---|
Molekulargewicht |
364.13 g/mol |
IUPAC-Name |
1-iodo-3,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-5-3-6(13)8(7(4-5)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
JDICEMXZLHJMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)I)SC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
